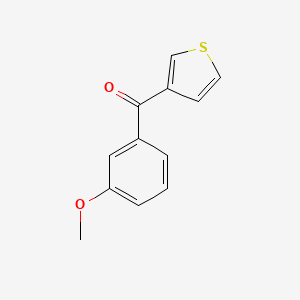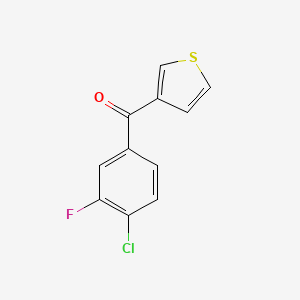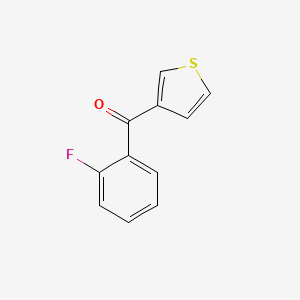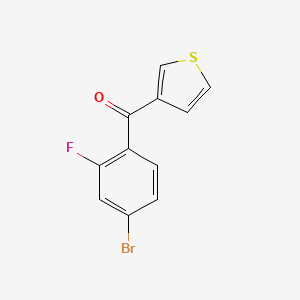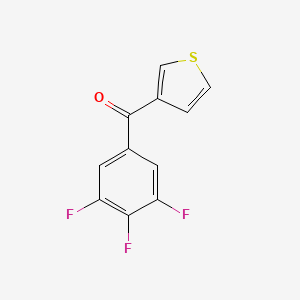
2-(3,5-Difluorobenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Difluorobenzoyl)pyridine is a heterocyclic organic compound with the molecular formula C12H7F2NO. It has a molecular weight of 219.19 . The IUPAC name for this compound is (3,5-difluorophenyl)(2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-(3,5-Difluorobenzoyl)pyridine consists of a pyridine ring attached to a 3,5-difluorobenzoyl group . The InChI key for this compound is OBWKIDDQSCZLQT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(3,5-Difluorobenzoyl)pyridine has a molecular weight of 219.19 and a density of 1.295g/cm³ . It has a boiling point of 333.2ºC at 760 mmHg . The compound is also characterized by its InChI key OBWKIDDQSCZLQT-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Carbene-Pyridine Ylide Observations
Matrix IR spectroscopy has facilitated the direct observation of a carbene-pyridine ylide. This was accomplished through the photolysis of 2-(2-diazoacetyl)pyridine, which yields 2-pyridylketene. Further photolysis converts this to various ketenes, showcasing a significant application in the study of carbene chemistry and pyridine derivatives (Kuhn et al., 2000).
Multidentate N-Heterocyclic Biscarbene Complexes
Research has led to the development of multidentate N-heterocyclic biscarbene compounds, such as 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene). Its interaction with silver(I) triflate to yield complex derivatives exemplifies its potential in coordination chemistry and organometallic studies (Caballero et al., 2001).
Copper(I) Imidazol-2-ylidene Complexes
The synthesis and structural characterization of copper(I) imidazol-2-ylidene complexes, using pyridine N-functionalized carbene ligands, have been significant. These complexes have applications in studying coordination environments and molecular interactions in organometallic chemistry (Tulloch et al., 2001).
Structural Diversity in Cd(II) and Zn(II) Complexes
The structural diversity in Cd(II) and Zn(II) complexes, derived from 3,5-dinitrobenzoic acid and pyridine, has been extensively studied. This research contributes to understanding coordination environments and non-covalent interactions in metal complexes, with applications in inorganic and coordination chemistry (Roy et al., 2016).
Trifluoroacetylation of Arenes
The use of 2-(Trifluoroacetoxy)pyridine for trifluoroacetylating arenes under Friedel–Crafts conditions is an important application in organic synthesis. This process has been used to produce trifluoromethyl aryl ketones, demonstrating its utility in synthetic chemistry (Keumi et al., 1990).
DNA Binding Agents
The study of symmetrical positional isomers of bis-2-(n-pyridyl)-1H-benzimidazoles has led to insights into DNA binding characteristics. This research is pivotal in understanding molecular recognition processes and has applications in biochemistry and molecular biology (Chaudhuri et al., 2007).
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWKIDDQSCZLQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642020 |
Source


|
| Record name | (3,5-Difluorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898780-30-8 |
Source


|
| Record name | (3,5-Difluorophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
